molecular formula C36H74O B1662012 Dioctadecyl ether CAS No. 6297-03-6

Dioctadecyl ether

Cat. No.: B1662012
CAS No.: 6297-03-6
M. Wt: 523 g/mol
InChI Key: HBXWUCXDUUJDRB-UHFFFAOYSA-N
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Description

Dioctadecyl ether is a synthetic, non-ionic surfactant belonging to the alkyl ether family. It has the molecular formula C₃₆H₇₄O and is widely used in laboratory, industrial, and consumer settings. This compound serves as an emulsifying agent, dispersant, and stabilizer in various products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctadecyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically occurs under basic conditions, using sodium or potassium hydroxide as the base. The reaction can be represented as follows:

ROH+RXROR+HXR-OH + R'-X \rightarrow R-O-R' + HX R−OH+R′−X→R−O−R′+HX

where ( R ) and ( R’ ) are alkyl groups .

Industrial Production Methods

In industrial settings, this compound is produced through the dehydration of alcohols. This method involves heating the alcohol in the presence of an acid catalyst, such as sulfuric acid, to remove water and form the ether. The reaction can be represented as:

2ROHROR+H2O2R-OH \rightarrow R-O-R + H₂O 2R−OH→R−O−R+H2​O

where ( R ) is an alkyl group .

Chemical Reactions Analysis

Types of Reactions

Dioctadecyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dioctadecyl ether finds applications in various fields, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dioctadecyl ether is unique due to its long alkyl chains, which provide enhanced emulsifying and stabilizing properties compared to ethers with shorter alkyl chains. This makes it particularly effective in applications requiring strong surfactant properties .

Properties

IUPAC Name

1-octadecoxyoctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXWUCXDUUJDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864175
Record name 1-(Octadecyloxy)octadecane
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Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6297-03-6
Record name Octadecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6297-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Distearyl ether
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Record name Octadecyl ether
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Record name 1-(Octadecyloxy)octadecane
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Record name Dioctadecyl ether
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Record name DISTEARYL ETHER
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Synthesis routes and methods I

Procedure details

Distearyl ether was synthesized by reacting stearyl bromide (Sigma) with PEG-900 in the presence of potassium hydroxide. Stearyl bromide (4.168 g in 10 ml toluene) was slowly added with stirring to 4.64 g of PEG-900 in 10 ml of toluene at 45° C. The mixture was then stirred at 60° C. for 30 min. and refluxed for 6 hrs. The final product was treated with charcoal, filtered and isolated from toluene.
Quantity
0 (± 1) mol
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10 mL
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[Compound]
Name
PEG-900
Quantity
4.64 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred suspension of NaH (80%; 0.55 g, 17.4 mmol, 2 equiv) in THF (20 ml) was added dropwise a solution of (R)-glycerol acetonide 1 (1.15 g; 1 equiv) in THF (20 ml). After that octadecyl bromide (5.8 g, 17.4 mmol, 2 equiv) dissolved in THF (25 ml) was added dropwise and the mixture obtained was stirred overnight at 80° C. The reaction mixture was cooled to 0° C. and water was added. The resulting mixture was concentrated and the residue was extracted with water and diethyl ether and the combined extracts were dried (MgSO4). The crude product obtained was further purified by flash column chromatography (10% ethyl acetate-n-hexane) to yield the title compound 1b (2.03 g, 5.28 mmol, 61%).
Name
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0.55 g
Type
reactant
Reaction Step One
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20 mL
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Reaction Step One
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1.15 g
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reactant
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20 mL
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5.8 g
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25 mL
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0 (± 1) mol
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Reaction Step Four
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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